2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride
Description
Historical Development and Research Evolution
The synthesis of this compound builds upon decades of thiazole chemistry advancements. Early thiazole syntheses, such as the Hantzsch thiazole reaction, utilized α-haloketones and thioureas to form the heterocyclic core. By the mid-20th century, modifications introducing aromatic substituents, including methoxyphenyl groups, gained traction to enhance biological activity. The incorporation of ethylamine side chains emerged later, inspired by the role of amine functionalities in improving pharmacokinetic properties and target binding.
A pivotal development occurred with the optimization of cyclocondensation reactions using acetophenone derivatives and thiourea in the presence of iodine, enabling efficient synthesis of 4-arylthiazoles. For instance, the reaction of 4-methoxyacetophenone with thiourea and iodine at 70°C yields the 4-(4-methoxyphenyl)thiazole intermediate, which is subsequently functionalized with ethylamine via nucleophilic substitution. The final hydrochloride salt formation, achieved through treatment with hydrochloric acid, ensures stability and solubility for pharmacological testing.
Significance in Thiazole-Based Medicinal Chemistry Research
Thiazoles are privileged structures in drug discovery due to their ability to modulate diverse biological targets. The 4-methoxyphenyl substitution in this compound enhances π-π stacking interactions with aromatic residues in enzyme active sites, while the ethylamine moiety facilitates hydrogen bonding and protonation-dependent solubility. Comparative studies of thiazole derivatives highlight the critical role of the methoxy group in improving bioavailability and metabolic stability. For example, analogs lacking the methoxy substituent exhibit reduced antibacterial potency, underscoring its importance.
The compound’s dual functionality aligns with trends in hybrid drug design, where synergistic pharmacophores are combined to overcome resistance mechanisms. Recent work demonstrates its inhibitory activity against microbial DNA topoisomerase IV and fungal cytochrome P450 enzymes, with IC~50~ values comparable to clinical agents like ciprofloxacin and ketoconazole. Additionally, its low cytotoxicity against mammalian cell lines, such as NIH/3T3 fibroblasts (IC~50~ > 100 μg/mL), positions it as a promising lead for selective antimicrobial therapies.
Taxonomic Position within Thiazole Derivative Families
Taxonomically, this compound belongs to the 4-aryl-2-aminothiazole subclass, characterized by aromatic substituents at position 4 and amine-containing side chains at position 2. It is further classified as a hydrochloride salt, a common modification to improve crystallinity and dissolution rates. Structurally related derivatives include:
- 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole : The free base precursor, synthesized via iodine-mediated cyclization of thiourea and 4-methoxyacetophenone.
- 2-(Thiazol-2-yl)ethanamine derivatives : A broader family featuring ethylamine-linked thiazoles, such as 2-(5-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride, which share similar synthetic pathways.
The methoxy group’s para orientation on the phenyl ring distinguishes this compound from ortho- or meta-substituted analogs, which exhibit altered electronic profiles and binding affinities. Its placement within the thiazole derivative hierarchy is further defined by its application in targeting Gram-positive bacteria and solid tumors, as evidenced by recent structure-activity relationship (SAR) studies.
Current Academic Research Landscapes and Focus Areas
Contemporary research on this compound spans three key areas:
- Synthetic Methodology Optimization : Efforts to refine cyclocondensation and amination steps using green catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) have reduced reaction times from 8 hours to under 20 minutes while maintaining yields above 80%. Microwave-assisted synthesis and flow chemistry approaches are under investigation to scale production.
- Mechanistic Studies : Molecular docking simulations reveal strong binding (ΔG = −11.66 kcal/mol) to bacterial DNA topoisomerase IV, with the methoxyphenyl group occupying a hydrophobic pocket adjacent to the catalytic tyrosine residue. In cancer models, the compound induces G1 phase arrest in HepG2 cells by upregulating p21 and downregulating cyclin D1.
- Hybrid Analog Development : Researchers are conjugating the thiazole core with pyrazoline and triazole moieties to enhance multitarget activity. For instance, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives show broad-spectrum antimicrobial efficacy (MIC = 31.25 μg/mL against Salmonella typhimurium).
Ongoing clinical collaborations aim to evaluate its pharmacokinetics and in vivo efficacy, with preliminary data suggesting favorable tissue distribution in rodent models. Challenges remain in minimizing hepatic first-pass metabolism and improving blood-brain barrier penetration for central nervous system applications.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13;/h2-5,8H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZCQMBCXSTDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride typically involves the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Substituted Thiazole-Ethanamine Derivatives
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., ) may improve solubility but increase molecular weight compared to the monohydrochloride form of the target compound.
Phenethylamine Derivatives with Aryl Substituents
Key Observations :
- Activity vs. Stability: Unlike phenethylamines (e.g., 2C-T), the thiazole core in the target compound may confer greater metabolic stability due to reduced susceptibility to monoamine oxidase (MAO) degradation .
- Substituent Positioning : Methoxy groups in the 4-position (target compound) vs. 2,5-positions (2C-T) likely direct binding to distinct receptor subtypes.
Functionalized Thiazole Derivatives
Key Observations :
- Amino vs. Ethanamine Groups: The ethanamine chain in the target compound may enhance membrane permeability compared to 4-amino-substituted thiazoles (e.g., ).
Pharmacological and Physicochemical Insights
- Solubility: Hydrochloride salts generally enhance aqueous solubility, critical for oral bioavailability. The target compound’s monohydrochloride form balances solubility and molecular weight .
- Receptor Interactions : Analogous compounds (e.g., 25T-NBOMe in ) exhibit affinity for serotonin receptors (5-HT₂A), suggesting the target compound may share similar CNS targets.
- Synthetic Routes : Thiazole rings are often synthesized via Hantzsch thiazole synthesis (e.g., ), with substitutions introduced via coupling reactions or nucleophilic substitution.
Computational and Experimental Data Gaps
- Biological Data: Limited evidence on the target compound’s specific activity necessitates further in vitro assays (e.g., receptor binding, cytotoxicity).
Biological Activity
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is being explored for its antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride is C12H16Cl2N2OS, with a molecular weight of approximately 307.2 g/mol. The compound is typically synthesized through a multi-step process starting with 4-methoxybenzaldehyde and thiosemicarbazide, leading to the formation of the thiazole ring and subsequent derivatization with ethylamine.
| Property | Value |
|---|---|
| Molecular Formula | C12H16Cl2N2OS |
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine;dihydrochloride |
| InChI Key | FNCDSJWAIUGTSO-UHFFFAOYSA-N |
| Solubility | Soluble in water |
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring can modulate enzyme and receptor activity. Notably, it may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain strains have been reported as low as 0.08 mg/mL against Trichophyton viride and Aspergillus niger, showcasing its potency compared to established antifungal agents like ketoconazole .
Anticancer Properties
The compound has been evaluated for its anticancer potential through several studies focusing on its antiproliferative effects on human cancer cell lines. Key findings include:
- Cell Lines Tested : SGC-7901 (gastric cancer), among others.
- Mechanism : It disrupts microtubule dynamics by binding to the colchicine site on tubulin, similar to other known tubulin inhibitors. This interaction leads to cell cycle arrest in the G2/M phase.
| Cell Line Tested | Activity Level |
|---|---|
| SGC-7901 | Moderate to high antiproliferative activity |
Case Studies
- Study on Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity. The results indicated that compounds similar to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride effectively inhibited tubulin polymerization and induced cell cycle arrest .
- Antimicrobial Evaluation : Another study focused on the synthesis of new heteroaryl(aryl) thiazole derivatives demonstrated that compounds with similar structures exhibited excellent antimicrobial activity against various fungi and bacteria .
Q & A
Q. What established synthesis protocols are available for 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride?
Methodological Answer: The synthesis involves three key steps:
Thiosemicarbazone formation : React 4-methoxybenzaldehyde with thiosemicarbazide under ethanol reflux (8–12 hours, 70–80°C).
Thiazole cyclization : Use Hantzsch thiazole synthesis, typically with α-haloketones or α-tosylhydrazones, under basic conditions (e.g., KOH/EtOH, 24 hours).
Amine functionalization : React the thiazole intermediate with ethylamine, followed by HCl salt formation to yield the hydrochloride .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
Methodological Answer :
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer :
- NMR : NMR (DMSO-) should show signals for methoxy protons (δ 3.8 ppm), thiazole protons (δ 7.1–7.9 ppm), and ethylamine protons (δ 2.5–3.2 ppm).
- HRMS : Confirm molecular ion [M+H] at m/z 307.2 .
- XRD : For crystalline derivatives, compare with reported pyrazoline-thiazole structures (e.g., CCDC deposition codes from related compounds) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer :
- Short-term : Stable in anhydrous DMSO at –20°C for 3 months (degradation <5%).
- Long-term : Lyophilized powder stored under argon at –80°C shows <2% degradation over 12 months. Avoid exposure to light or humidity, which accelerates hydrolysis of the thiazole ring .
Advanced Research Questions
Q. What mechanistic insights exist for the thiazole ring formation in this compound?
Methodological Answer : The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the carbonyl group, followed by cyclodehydration. Computational studies (DFT at B3LYP/6-31G**) suggest a ΔG‡ of ~25 kcal/mol for the rate-limiting step. Substituents on the phenyl ring (e.g., methoxy) stabilize the transition state through resonance effects, improving yields .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer :
- Analog synthesis : Replace the methoxy group with ethoxy, halogen, or nitro groups to assess electronic effects.
- Biological assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement (IC determination).
- Data interpretation : Correlate substituent Hammett σ values with activity trends to identify pharmacophores .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer :
- Molecular docking : Use AutoDock Vina with homology models of GPCRs (e.g., 5-HT receptor, PDB: 6A93). Prioritize poses with hydrogen bonds between the amine group and Asp155.
- MD simulations : Run 100 ns simulations in CHARMM36 to assess binding stability. Calculate RMSD (<2.0 Å indicates stable binding) .
Q. How should researchers address contradictions in reported biological data?
Methodological Answer :
- Experimental replication : Validate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Meta-analysis : Pool data from independent studies (e.g., IC values) using random-effects models.
- Confounding factors : Control for salt form differences (hydrochloride vs. free base) and solvent effects (DMSO concentration ≤0.1%) .
Data Contradiction Analysis Example
Conflict : Inconsistent IC values (5–50 µM) for serotonin receptor binding.
Resolution :
Verify compound purity (HPLC/MS).
Standardize assay conditions (e.g., buffer pH, temperature).
Compare free base vs. hydrochloride forms (hydrochloride shows 3× higher solubility, affecting apparent potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
